4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid
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Overview
Description
4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid is an organic compound that features a benzodioxole ring substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Ring: Starting with a suitable precursor, such as a catechol derivative, the benzodioxole ring is formed through cyclization reactions.
Introduction of Amino and Methoxy Groups: The amino and methoxy groups are introduced via substitution reactions, often using reagents like methanol and ammonia under controlled conditions.
Formation of the Butanoic Acid Side Chain: The butanoic acid side chain is introduced through alkylation reactions, followed by oxidation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid has several scientific research applications:
Medicinal Chemistry: Investigated for its potential anticancer properties and as a scaffold for drug development.
Materials Science: Used in the synthesis of novel materials with unique electronic properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1-Benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have shown anticancer activity.
Coumarin Derivatives: Coumarins also contain a benzodioxole-like structure and exhibit various biological activities.
Uniqueness
4-Amino-3-(4,7-dimethoxy-2H-1,3-benzodioxol-5-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino, methoxy, and butanoic acid groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H17NO6 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
4-amino-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)butanoic acid |
InChI |
InChI=1S/C13H17NO6/c1-17-9-4-8(7(5-14)3-10(15)16)11(18-2)13-12(9)19-6-20-13/h4,7H,3,5-6,14H2,1-2H3,(H,15,16) |
InChI Key |
LNYUAJWFOREPCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(CC(=O)O)CN)OC)OCO2 |
Origin of Product |
United States |
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